2-(3-Methylphenoxy)ethanol
Overview
Description
2-(3-Methylphenoxy)ethanol is a chemical compound with the molecular formula C9H12O2 and a molecular weight of 152.19 .
Molecular Structure Analysis
The molecular structure of 2-(3-Methylphenoxy)ethanol is represented by the InChI code1S/C9H12O2/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7,10H,5-6H2,1H3
. This indicates that the compound consists of a 3-methylphenol group attached to an ethanol group. Physical And Chemical Properties Analysis
2-(3-Methylphenoxy)ethanol has a boiling point of 104-105°C at 3mm, a density of 1.07, and a refractive index of 1.5320 . It appears as a clear liquid .Scientific Research Applications
- Field : Medicinal Chemistry
- Application : The compound is related to phenoxy acetamide and its derivatives (chalcone, indole, and quinoline), which have been investigated for their synthesis and pharmacological activities . These compounds are considered potential therapeutic candidates .
- Methods : The study of these compounds involves many chemical techniques as well as new computational chemistry applications to study the utilization of drugs and their biological effects .
- Results : The results of these studies could lead to the design and development of new pharmaceutical compounds .
- Field : Industrial Chemistry
- Application : Solvents, including 2-(3-Methylphenoxy)ethanol, are at the heart of many research and industrial chemical processes and consumer product formulations . There is a push for more products to be produced from carbon-neutral resources to reduce our carbon footprint and environmental impact .
- Methods : Biomass is a promising renewable alternative resource for producing bio-solvents . Starch, lignocellulose, plant oils, animal fats, and proteins have been combined with creative synthetic pathways, novel technologies, and processes to afford known or new bio-derived solvents .
- Results : The results of these efforts could lead to the production of greener solvents derived from renewable resources .
Pharmacological Activities
Industrial Production
- Field : Organic Chemistry
- Application : Cresols, which include 2-(3-Methylphenoxy)ethanol, are a group of aromatic organic compounds that are widely used in the production of various derivatives . These derivatives have a wide range of applications in different fields .
- Methods : The production of these derivatives involves various chemical reactions, including methylation, hydrolysis, and others .
- Results : The derivatives of cresols are used in various industries and scientific research .
- Field : Safety and Health
- Application : Material Safety Data Sheets (MSDS) provide information about the potential hazards of a chemical, including 2-(3-Methylphenoxy)ethanol, and how to work safely with the chemical product .
- Methods : MSDS are prepared by the supplier or manufacturer of the material and provide information on physical and chemical properties, health hazard information, first aid measures, fire-fighting measures, and more .
- Results : MSDS help ensure the safe handling and use of chemicals, including 2-(3-Methylphenoxy)ethanol .
Derivatives of Cresols
Material Safety Data Sheets (MSDS)
- Field : Organic Chemistry
- Application : Cresols, which include 2-(3-Methylphenoxy)ethanol, are a group of aromatic organic compounds that are widely used in the production of various derivatives . These derivatives have a wide range of applications in different fields .
- Methods : The production of these derivatives involves various chemical reactions, including methylation, hydrolysis, and others .
- Results : The derivatives of cresols are used in various industries and scientific research .
- Field : Safety and Health
- Application : Material Safety Data Sheets (MSDS) provide information about the potential hazards of a chemical, including 2-(3-Methylphenoxy)ethanol, and how to work safely with the chemical product .
- Methods : MSDS are prepared by the supplier or manufacturer of the material and provide information on physical and chemical properties, health hazard information, first aid measures, fire-fighting measures, and more .
- Results : MSDS help ensure the safe handling and use of chemicals, including 2-(3-Methylphenoxy)ethanol .
Derivatives of Cresols
Material Safety Data Sheets (MSDS)
Future Directions
While specific future directions for 2-(3-Methylphenoxy)ethanol are not mentioned in the search results, it’s worth noting that phenol derivatives, which this compound is a part of, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . This suggests that there could be future research and development opportunities in these areas.
properties
IUPAC Name |
2-(3-methylphenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7,10H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBXUXVQIOQYIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065559 | |
Record name | Ethanol, 2-(3-methylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenoxy)ethanol | |
CAS RN |
13605-19-1, 37281-57-5 | |
Record name | 2-(3-Methylphenoxy)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13605-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Tolyloxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013605191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(m-Tolyloxy)ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-(3-methylphenoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-(3-methylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(m-tolyloxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Poly(oxy-1,2-ethanediyl), α-(methylphenyl)-ω-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(3-Tolyloxy)ethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52X4EDB8HZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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